molecular formula C17H21NO2 B2754824 methyl 3-(4-isopropylphenyl)-3-(1H-pyrrol-1-yl)propanoate CAS No. 477850-23-0

methyl 3-(4-isopropylphenyl)-3-(1H-pyrrol-1-yl)propanoate

Cat. No. B2754824
CAS RN: 477850-23-0
M. Wt: 271.36
InChI Key: SXYLUXYGBGGRPG-UHFFFAOYSA-N
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Description

Methyl 3-(4-isopropylphenyl)-3-(1H-pyrrol-1-yl)propanoate, also known as IPPP, is an organic compound with a wide range of applications in the scientific research field. It is a colorless liquid with a sweet, floral odor and a boiling point of approximately 260°C. IPPP is used in a variety of laboratory experiments, and has been studied extensively for its potential therapeutic applications.

Scientific Research Applications

Chromatography Applications

In the study of chromatography, isotherm data, crucial for understanding interactions between compounds and stationary phases, have been extensively analyzed. For instance, the isotherm of 3-phenyl-1-propanol, a compound with structural similarities to methyl 3-(4-isopropylphenyl)-3-(1H-pyrrol-1-yl)propanoate, was determined on different commercially available ODS C18 packing materials, highlighting the importance of these analyses in improving chromatographic separation processes (Guan & Guiochon, 1996).

Thermochemistry and Kinetics

Research into the thermochemistry and kinetics of esters, such as ethyl propanoate and methyl butanoate, offers insights into the initiation reactions, intermediate products, and decomposition reactions. These studies provide valuable information for understanding the behavior of similar compounds under various conditions, aiding in the development of more efficient biofuels and understanding their environmental impact (El‐Nahas et al., 2007).

Transition-Metal Complexes

The synthesis and application of ligands for transition-metal complexes have been explored, with specific focus on the creation of novel types of N-heterocyclic carbenes. These ligands, including cyclic (amino)[bis(ylide)]carbene, act as bidentate ligands via the carbene center and the exocyclic ylidic carbon, showcasing the potential for synthesizing diverse transition-metal complexes (Asay et al., 2008).

Polymerization Initiators

The development of yttrium complexes as initiators for ε-caprolactone polymerization has been studied, demonstrating the potential of using tridentate ligands for controlling the polymerization process. This research paves the way for synthesizing polymers with tailored properties for specific applications (Matsuo et al., 2001).

properties

IUPAC Name

methyl 3-(4-propan-2-ylphenyl)-3-pyrrol-1-ylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-13(2)14-6-8-15(9-7-14)16(12-17(19)20-3)18-10-4-5-11-18/h4-11,13,16H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXYLUXYGBGGRPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(CC(=O)OC)N2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401321025
Record name methyl 3-(4-propan-2-ylphenyl)-3-pyrrol-1-ylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401321025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821738
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

477850-23-0
Record name methyl 3-(4-propan-2-ylphenyl)-3-pyrrol-1-ylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401321025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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